molecular formula C8H12N2O2 B1526025 3-(2-Methyloxolan-2-yl)-1,2-oxazol-5-amine CAS No. 1218915-67-3

3-(2-Methyloxolan-2-yl)-1,2-oxazol-5-amine

Cat. No.: B1526025
CAS No.: 1218915-67-3
M. Wt: 168.19 g/mol
InChI Key: VKPHPVFVLKNDIO-UHFFFAOYSA-N
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Description

3-(2-Methyloxolan-2-yl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The reaction of 5-methylene-1,3-dioxolan-2-ones with amines leads to the formation of 4-hydroxy-2-oxazolidinones. This process highlights the utility of these reactions in synthesizing new heterocyclic systems, which are valuable in drug development and organic synthesis (Chernysheva, Bogolyubov, & Semenov, 1999).

Catalytic Alkylation of Amines

  • Benzoxazol-2-yl- substituents act as removable activating and directing groups in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, showcasing a method for regioselective modification of amines. This approach is significant for the selective functionalization of molecules for pharmaceutical applications (Lahm & Opatz, 2014).

Precursors for cis-2-Amino Alcohols

  • Intramolecular amidoalkylation reaction of oxazolidin-2-ones from propargyl alcohols, CO2, and amines forms 1-oxa-3-azapentalen-2-ones, serving as precursors for cis-2-amino alcohols. This methodology is important for synthesizing complex molecules that can serve as building blocks in pharmaceutical chemistry (Chernysheva, Bogolyubov, Nesterov, Antipin, & Semenov, 2003).

Electrochemical Synthesis

  • An efficient electrochemical synthesis method for 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide avoids the use of toxic chemicals and catalysts. This green chemistry approach is valuable for synthesizing oxazolidinones, which are key intermediates in the development of various pharmaceuticals (Feroci, Orsini, Sotgiu, Rossi, & Inesi, 2005).

Functionalization of Poly(2-oxazoline)s

  • Direct amidation of methyl ester side chains in poly(2-oxazoline)s introduces a variety of functional groups, expanding the utility of these polymers in biomedical applications. This versatility enhances the potential of poly(2-oxazoline)s for use in drug delivery and tissue engineering (Mees & Hoogenboom, 2015).

Properties

IUPAC Name

3-(2-methyloxolan-2-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(3-2-4-11-8)6-5-7(9)12-10-6/h5H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPHPVFVLKNDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Methyloxolan-2-yl)-1,2-oxazol-5-amine
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3-(2-Methyloxolan-2-yl)-1,2-oxazol-5-amine
Reactant of Route 3
3-(2-Methyloxolan-2-yl)-1,2-oxazol-5-amine
Reactant of Route 4
3-(2-Methyloxolan-2-yl)-1,2-oxazol-5-amine
Reactant of Route 5
3-(2-Methyloxolan-2-yl)-1,2-oxazol-5-amine
Reactant of Route 6
3-(2-Methyloxolan-2-yl)-1,2-oxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.